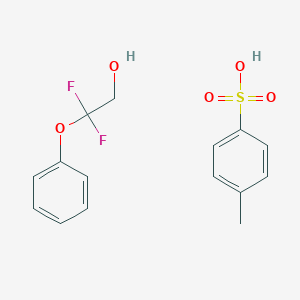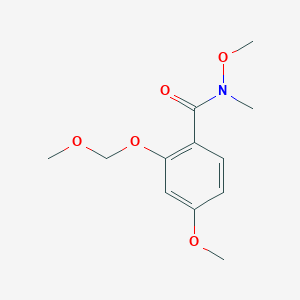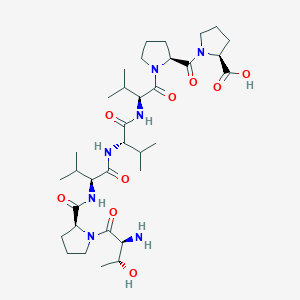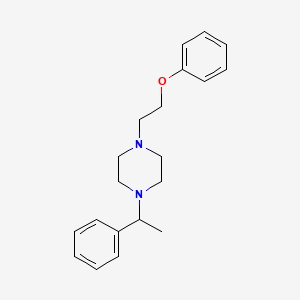![molecular formula C19H29FO B14187234 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene CAS No. 866947-42-4](/img/structure/B14187234.png)
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is a fluorinated aromatic compound with a unique structure that includes a propyl group and a propylcyclohexylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Applications De Recherche Scientifique
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving fluorinated compounds and their biological interactions.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The propyl and propylcyclohexylmethoxy groups can affect the compound’s hydrophobicity and overall molecular conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]methoxy]benzene
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
866947-42-4 |
|---|---|
Formule moléculaire |
C19H29FO |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C19H29FO/c1-3-5-15-7-9-17(10-8-15)14-21-19-12-11-16(6-4-2)13-18(19)20/h11-13,15,17H,3-10,14H2,1-2H3 |
Clé InChI |
NEYRHRVMTWOMGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)COC2=C(C=C(C=C2)CCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)


![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
